molecular formula C17H19NO2 B10771926 3-Methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

3-Methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

Cat. No.: B10771926
M. Wt: 269.34 g/mol
InChI Key: LIHCKGZEDBNUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SKF-75670 involves several steps, starting with the formation of the benzazepine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SKF-75670 undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups at the 7 and 8 positions can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The phenyl group can be substituted with other aromatic groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various aromatic substitution reagents. The major products formed from these reactions include quinones, dehydroxylated derivatives, and substituted benzazepines .

Scientific Research Applications

SKF-75670 has a wide range of scientific research applications:

    Chemistry: It is used in studies involving dopamine receptor agonists and antagonists.

    Biology: SKF-75670 is used to study the effects of dopamine on various biological systems, including its role in neurotransmission.

    Medicine: The compound is used in research related to neurological disorders, such as Parkinson’s disease and schizophrenia.

    Industry: SKF-75670 is used in the development of new drugs targeting dopamine receptors .

Mechanism of Action

SKF-75670 exerts its effects by selectively binding to dopamine D1 receptors. It acts as a partial agonist, meaning it activates the receptor but with lower efficacy compared to full agonists. This selective activation leads to changes in intracellular signaling pathways, including the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. These changes ultimately result in altered neuronal activity and behavior .

Comparison with Similar Compounds

SKF-75670 is unique among dopamine receptor agonists due to its selective partial agonist activity at D1 receptors and its ability to act as a cocaine antagonist. Similar compounds include:

    SKF-38393: Another D1 receptor agonist with similar properties but different efficacy.

    SKF-81297: A full agonist at D1 receptors with higher efficacy.

    SKF-82957: A selective D1 receptor agonist with different pharmacokinetic properties.

    SKF-89626: An isoquinoline derivative with D1 receptor selectivity

These compounds share structural similarities with SKF-75670 but differ in their pharmacological profiles and efficacy at dopamine receptors.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

InChI

InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3

InChI Key

LIHCKGZEDBNUJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.